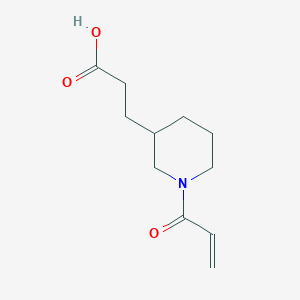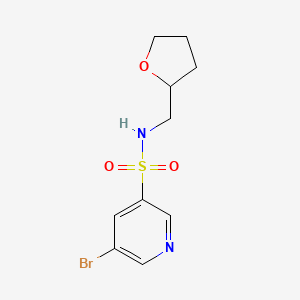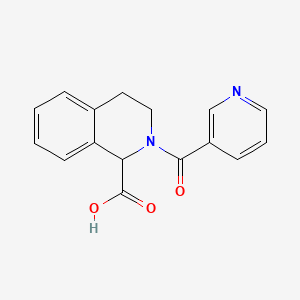
1-(6-chloropyrazin-2-yl)-N-methylpiperidine-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(6-chloropyrazin-2-yl)-N-methylpiperidine-2-carboxamide, also known as CPP, is a compound that has been widely studied for its potential use in scientific research. CPP is a selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is a type of ionotropic glutamate receptor that plays a key role in synaptic plasticity and learning and memory. In
科学研究应用
1-(6-chloropyrazin-2-yl)-N-methylpiperidine-2-carboxamide has been used in numerous scientific research studies to investigate the role of the NMDA receptor in various physiological and pathological processes. For example, 1-(6-chloropyrazin-2-yl)-N-methylpiperidine-2-carboxamide has been used to study the role of the NMDA receptor in pain perception, addiction, and neurodegenerative diseases such as Alzheimer's and Parkinson's disease. 1-(6-chloropyrazin-2-yl)-N-methylpiperidine-2-carboxamide has also been used to study the effects of NMDA receptor antagonists on learning and memory in animal models.
作用机制
1-(6-chloropyrazin-2-yl)-N-methylpiperidine-2-carboxamide acts as a selective antagonist of the NMDA receptor by binding to the receptor's glycine-binding site. This prevents the binding of glycine to the receptor, which is necessary for the activation of the receptor by glutamate. As a result, the NMDA receptor is blocked, and the downstream signaling pathways that are normally activated by the receptor are inhibited.
Biochemical and Physiological Effects:
The blockade of the NMDA receptor by 1-(6-chloropyrazin-2-yl)-N-methylpiperidine-2-carboxamide has been shown to have various biochemical and physiological effects. For example, 1-(6-chloropyrazin-2-yl)-N-methylpiperidine-2-carboxamide has been shown to reduce the release of glutamate and other excitatory neurotransmitters, which can lead to a decrease in neuronal excitability. 1-(6-chloropyrazin-2-yl)-N-methylpiperidine-2-carboxamide has also been shown to reduce the activation of various signaling pathways that are involved in inflammation and cell death.
实验室实验的优点和局限性
One of the main advantages of using 1-(6-chloropyrazin-2-yl)-N-methylpiperidine-2-carboxamide in lab experiments is its selectivity for the NMDA receptor. This allows researchers to specifically target this receptor and investigate its role in various physiological and pathological processes. However, one limitation of using 1-(6-chloropyrazin-2-yl)-N-methylpiperidine-2-carboxamide is that it has a relatively short half-life, which can make it difficult to maintain consistent levels of the compound in in vitro and in vivo experiments.
未来方向
There are numerous future directions for the use of 1-(6-chloropyrazin-2-yl)-N-methylpiperidine-2-carboxamide in scientific research. One area of interest is the role of the NMDA receptor in the development and progression of various psychiatric disorders, such as depression and schizophrenia. Additionally, there is growing interest in the use of NMDA receptor antagonists, such as 1-(6-chloropyrazin-2-yl)-N-methylpiperidine-2-carboxamide, as potential treatments for neurodegenerative diseases. Finally, there is ongoing research into the development of new and more potent NMDA receptor antagonists that may have improved pharmacokinetic properties and fewer side effects than currently available compounds.
合成方法
The synthesis of 1-(6-chloropyrazin-2-yl)-N-methylpiperidine-2-carboxamide involves the reaction of 6-chloropyrazine-2-carboxylic acid with N-methylpiperidine-2-carboxylic acid chloride in the presence of a base, such as triethylamine. The resulting product is then purified through recrystallization to obtain 1-(6-chloropyrazin-2-yl)-N-methylpiperidine-2-carboxamide in its pure form.
属性
IUPAC Name |
1-(6-chloropyrazin-2-yl)-N-methylpiperidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN4O/c1-13-11(17)8-4-2-3-5-16(8)10-7-14-6-9(12)15-10/h6-8H,2-5H2,1H3,(H,13,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACZDGUILAVJVAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1CCCCN1C2=CN=CC(=N2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(6-chloropyrazin-2-yl)-N-methylpiperidine-2-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(5-Bromothiophen-2-yl)methyl-(pyridin-3-ylmethyl)amino]propanenitrile](/img/structure/B7588750.png)

![3-[1-(2-Hydroxy-5-methylbenzoyl)piperidin-3-yl]propanoic acid](/img/structure/B7588761.png)


![3-[1-(2-Methoxypyridine-3-carbonyl)piperidin-3-yl]propanoic acid](/img/structure/B7588808.png)


![N-[(3-bromothiophen-2-yl)methyl]-2-imidazol-1-ylethanamine](/img/structure/B7588837.png)




